Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Catalog No.
S885401
CAS No.
1260543-99-4
M.F
C12H17N3O4
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrim...

CAS Number

1260543-99-4

Product Name

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

IUPAC Name

ethyl 2-(4-morpholin-4-yl-6-oxo-1H-pyrimidin-2-yl)acetate

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C12H17N3O4/c1-2-19-12(17)7-9-13-10(8-11(16)14-9)15-3-5-18-6-4-15/h8H,2-7H2,1H3,(H,13,14,16)

InChI Key

KSZKVHPIAYRXAH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC(=CC(=O)N1)N2CCOCC2

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=O)N1)N2CCOCC2

Application in Organic Synthesis

Field: Organic Chemistry

Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Application in Photoreaction

Field: Photochemistry

Application in Drug Research and Development

Field: Pharmaceutical Chemistry

Summary: The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

Methods: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .

Results: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and a morpholine moiety. The compound has the molecular formula C12H17N3O4C_{12}H_{17}N_{3}O_{4} and a molecular weight of approximately 267.28 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity.

Typical of ester and amine functionalities. For instance:

  • Hydrolysis: The ester group can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The compound may also engage in condensation reactions to form larger heterocyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic potential .

The synthesis of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate typically involves multi-step organic reactions. One common method includes:

  • Formation of the Dihydropyrimidine Core: This can be achieved through cyclocondensation reactions involving urea or thiourea derivatives with aldehydes.
  • Introduction of the Morpholine Group: Morpholine can be added to the reaction mixture under appropriate conditions to form the desired morpholino derivative.
  • Esterification: Finally, the carboxylic acid formed during synthesis can be esterified with ethanol to yield the final product .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has several promising applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new drugs targeting infectious diseases and cancer.
  • Chemical Probes: It may serve as a chemical probe for studying biological mechanisms or pathways.
  • Research Reagent: The compound is utilized in various research settings for its unique structural properties.

Studies on Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate have focused on its interactions with biological targets:

  • Protein Binding: Investigations into how this compound binds to proteins can reveal insights into its mechanism of action and potential side effects.
  • Enzyme Activity Modulation: Research has shown that it may affect enzyme activity, which is crucial for understanding its therapeutic effects .

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
4-(Morpholin-4-yl)-pyrimidinoneContains a pyrimidine ringLacks the ethyl acetate moiety
5-(Morpholino)-uracilSimilar pyrimidine structurePrimarily used as an antiviral agent
Ethyl 2-(pyrimidin-4-yloxy)acetateSimilar ester structureDifferent functional groups affecting solubility

The unique combination of the morpholine moiety with the dihydropyrimidine structure sets Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate apart from these similar compounds, potentially enhancing its biological activity and application scope.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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